molecular formula C21H15BrF3N B14400136 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide CAS No. 87861-99-2

5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide

Cat. No.: B14400136
CAS No.: 87861-99-2
M. Wt: 418.2 g/mol
InChI Key: TWWDMVOEFOLPSO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide is a chemical compound that features a phenanthridin-5-ium core substituted with a 4-(trifluoromethyl)phenylmethyl group

Preparation Methods

The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthridine and 4-(trifluoromethyl)benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium azide or thiols.

    Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like DMF, dichloromethane, and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products depend on the specific reaction but can include various substituted phenanthridinium derivatives.

Scientific Research Applications

5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving DNA intercalation and fluorescence tagging.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may interact with specific proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide include:

    4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.

    4-(Trifluoromethyl)benzylamine: Similar in containing the trifluoromethyl group, this compound is used in different synthetic applications.

    Phenanthridinium Derivatives: Other derivatives of phenanthridinium may have similar core structures but differ in their substituents and resulting properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87861-99-2

Molecular Formula

C21H15BrF3N

Molecular Weight

418.2 g/mol

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methyl]phenanthridin-5-ium;bromide

InChI

InChI=1S/C21H15F3N.BrH/c22-21(23,24)17-11-9-15(10-12-17)13-25-14-16-5-1-2-6-18(16)19-7-3-4-8-20(19)25;/h1-12,14H,13H2;1H/q+1;/p-1

InChI Key

TWWDMVOEFOLPSO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)C(F)(F)F.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.